molecular formula C17H16BrN3O4S B3938774 3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide

3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3938774
M. Wt: 438.3 g/mol
InChI Key: POVNNAUSDNUCAK-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide, also known as BAY 43-9006, is a synthetic small molecule that has been extensively studied for its potential use in cancer therapy. It was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.

Mechanism of Action

3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 43-9006 inhibits the activity of several kinases that are involved in the proliferation and survival of cancer cells. It does this by binding to the ATP-binding site of these kinases, thereby preventing their activation. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and physiological effects:
3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 43-9006 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 43-9006 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use. It can be difficult to solubilize, and its activity can be affected by factors such as pH and temperature.

Future Directions

There are several future directions for research on 3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 43-9006. One area of interest is the development of more potent and selective inhibitors of the kinases that are targeted by 3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 43-9006. Another area of interest is the identification of biomarkers that can be used to predict the response of tumors to 3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 43-9006. Finally, there is interest in the development of combination therapies that can enhance the efficacy of 3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 43-9006 in the treatment of cancer.

Scientific Research Applications

3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 43-9006 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several kinases that are involved in the proliferation and survival of cancer cells. These include Raf kinase, which is involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis.

properties

IUPAC Name

3-bromo-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4S/c1-3-25-15-7-4-11(9-13(15)18)16(22)20-17(26)19-14-6-5-12(21(23)24)8-10(14)2/h4-9H,3H2,1-2H3,(H2,19,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVNNAUSDNUCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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